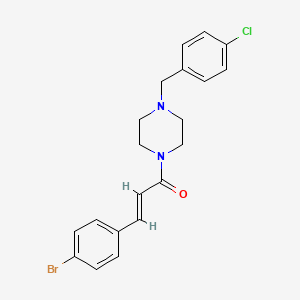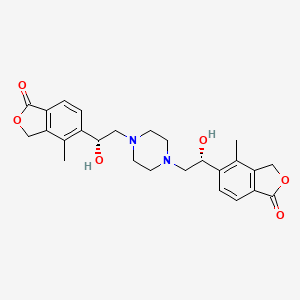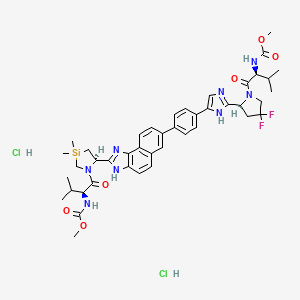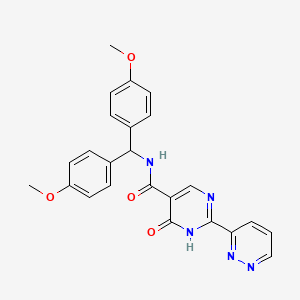
ML401
Übersicht
Beschreibung
Diese Verbindung weist eine Hemmkonzentration (IC50) von 1,03 Nanomolar auf und zeigt Aktivität in einem Chemotaxis-Assay mit einer IC50 von 6,24 Nanomolar . ML401 ist bekannt für seine gute Stabilität und geringe Toxizität, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktionen unter spezifischen Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich zugänglich gemacht. Es ist bekannt, dass die Verbindung unter Verwendung fortschrittlicher organisch-chemischer Verfahren synthetisiert wird und eine präzise Steuerung der Reaktionsparameter erfordert, um eine hohe Reinheit und Ausbeute zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt strengen Protokollen, um Konsistenz und Qualität zu gewährleisten. Der Prozess beinhaltet die großtechnische Synthese in kontrollierten Umgebungen, gefolgt von Reinigungs- und Qualitätskontrollmaßnahmen wie Hochleistungsflüssigkeitschromatographie und Kernmagnetresonanzspektroskopie .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ML401 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques and requires precise control of reaction parameters to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure consistency and quality. The process involves large-scale synthesis in controlled environments, followed by purification and quality control measures such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ML401 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte .
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte werden häufig mit Methoden wie Massenspektrometrie und Infrarotspektroskopie analysiert, um ihre Struktur und Reinheit zu bestätigen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als chemische Sonde verwendet, um die Funktion des G-Protein-gekoppelten Rezeptors 183 zu untersuchen.
Biologie: Wird in Studien zur Zellsignalgebung und Immunantwort eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Krankheiten untersucht, die mit einer Dysregulation des Immunsystems zusammenhängen.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Antagonisierung des G-Protein-gekoppelten Rezeptors 183. Dieser Rezeptor ist an der Regulation von Immunreaktionen und Zellmigration beteiligt. Durch die Hemmung dieses Rezeptors kann this compound die Aktivität von Immunzellen modulieren und verschiedene Signalwege beeinflussen .
Wissenschaftliche Forschungsanwendungen
ML401 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of G-protein coupled receptor 183.
Biology: Employed in studies involving cell signaling and immune response.
Medicine: Investigated for its potential therapeutic effects in diseases related to immune system dysregulation.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
ML401 exerts its effects by selectively antagonizing the G-protein coupled receptor 183. This receptor is involved in the regulation of immune responses and cell migration. By inhibiting this receptor, this compound can modulate the activity of immune cells and influence various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
NIBR189: Ein weiterer potenter und selektiver Antagonist des G-Protein-gekoppelten Rezeptors 183.
7α,25-Dihydroxycholesterol: Ein potenter und selektiver Agonist desselben Rezeptors.
Einzigartigkeit
ML401 zeichnet sich durch seine hohe Selektivität und Potenz als Antagonist des G-Protein-gekoppelten Rezeptors 183 aus. Es weist zudem eine hervorragende Stabilität und geringe Toxizität auf, was es zu einer bevorzugten Wahl für Forschungsanwendungen macht .
Eigenschaften
IUPAC Name |
(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrClN2O/c21-18-6-1-16(2-7-18)5-10-20(25)24-13-11-23(12-14-24)15-17-3-8-19(22)9-4-17/h1-10H,11-15H2/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTNVQJKGHAGAX-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)



![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)
![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)


